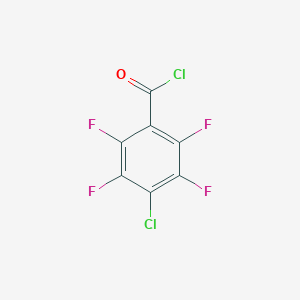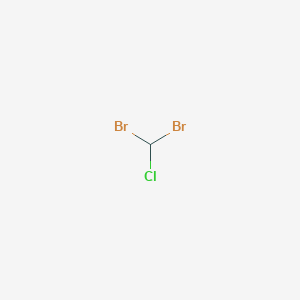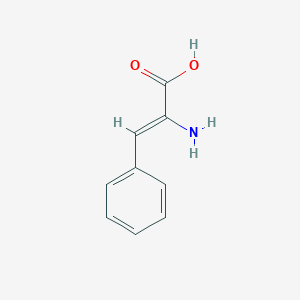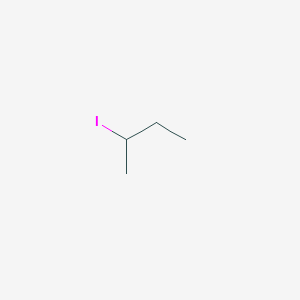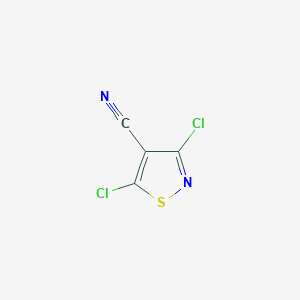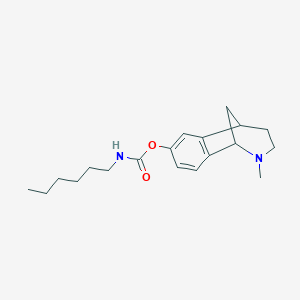
1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate, also known as CTDP-31, is a novel compound that has been synthesized and studied for its potential therapeutic applications. It belongs to the class of benzazepines and has shown promising results in various scientific studies. In
Mécanisme D'action
1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate acts on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and norepinephrine. It has been shown to have a high affinity for certain receptors such as the dopamine D2 receptor and the serotonin 5-HT1A receptor. 1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate also modulates the activity of certain ion channels and has been shown to have an effect on the release of cytokines.
Effets Biochimiques Et Physiologiques
1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. 1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate has also been shown to have an effect on the immune system, modulating the release of cytokines and reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate is its high potency and selectivity for certain receptors, making it a useful tool for studying the role of these receptors in various physiological processes. However, 1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate is a relatively new compound and further studies are needed to fully understand its pharmacological properties and potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate. One area of research could focus on the development of 1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate derivatives with improved pharmacological properties. Another area of research could focus on the use of 1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate in combination with other drugs for the treatment of neurological disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate involves the reaction of 1,2,3,4-tetrahydroisoquinoline with hexyl isocyanate in the presence of a base. The resulting product is then treated with trifluoroacetic acid to obtain 1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate. The synthesis method has been optimized to yield a high purity product with good yields.
Applications De Recherche Scientifique
1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate has been studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. 1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties.
Propriétés
Numéro CAS |
156693-25-3 |
|---|---|
Nom du produit |
1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate |
Formule moléculaire |
C19H28N2O2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
(9-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl) N-hexylcarbamate |
InChI |
InChI=1S/C19H28N2O2/c1-3-4-5-6-10-20-19(22)23-15-7-8-16-17(13-15)14-9-11-21(2)18(16)12-14/h7-8,13-14,18H,3-6,9-12H2,1-2H3,(H,20,22) |
Clé InChI |
KFWGKECULQNZER-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(=O)OC1=CC2=C(C=C1)C3CC2CCN3C |
SMILES canonique |
CCCCCCNC(=O)OC1=CC2=C(C=C1)C3CC2CCN3C |
Synonymes |
1,5-methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate MMTBHC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



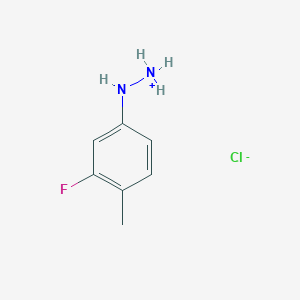
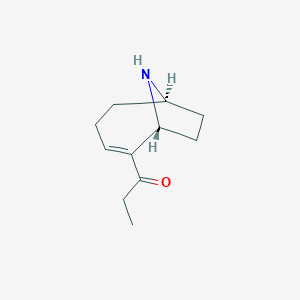
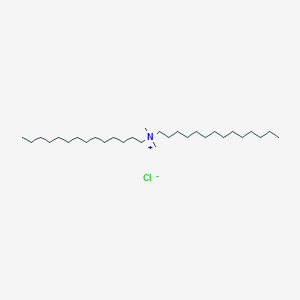
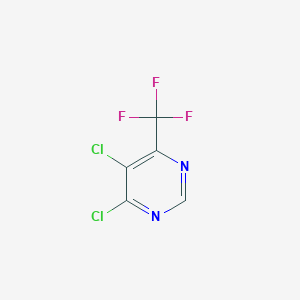
![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B127492.png)
![1,4-Diazabicyclo[2.2.2]octane](/img/structure/B127493.png)
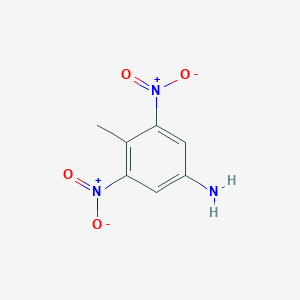
![(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B127496.png)
